(2E)-2-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylidene]-7-methyl-3-oxo-N,5-diphenyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Description
(E)-2-(4-Chlorophenyl)-N-(naphthalen-2-ylmethyl)ethenesulfonamide is a sulfonamide derivative characterized by an (E)-configured ethenesulfonamide backbone. The molecule features a 4-chlorophenyl group attached to the ethene moiety and a naphthalen-2-ylmethyl substituent on the sulfonamide nitrogen. This structural configuration confers distinct physicochemical properties, including rigidity from the naphthalene system and electronic effects from the chlorine atom.
Properties
IUPAC Name |
(2E)-2-[(1-ethyl-5-methylpyrazol-4-yl)methylidene]-7-methyl-3-oxo-N,5-diphenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N5O2S/c1-4-31-18(3)20(16-28-31)15-22-26(34)32-24(19-11-7-5-8-12-19)23(17(2)29-27(32)35-22)25(33)30-21-13-9-6-10-14-21/h5-16,24H,4H2,1-3H3,(H,30,33)/b22-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVHWKJMUWRYYON-PXLXIMEGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)C=C2C(=O)N3C(C(=C(N=C3S2)C)C(=O)NC4=CC=CC=C4)C5=CC=CC=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=C(C=N1)/C=C/2\C(=O)N3C(C(=C(N=C3S2)C)C(=O)NC4=CC=CC=C4)C5=CC=CC=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2E)-2-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylidene]-7-methyl-3-oxo-N,5-diphenyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide represents a novel class of biologically active molecules with potential applications in medicinal chemistry. This article delves into the biological activities associated with this compound, exploring its mechanisms of action, efficacy in various biological systems, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound is characterized by a thiazolo-pyrimidine core fused with a pyrazole moiety. The presence of various functional groups contributes to its biological activity. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C22H22N4O3S |
| Molecular Weight | 406.50 g/mol |
| IUPAC Name | This compound |
| Solubility | Soluble in DMSO |
| Melting Point | 308 °C |
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including the compound . For instance:
- Cell Line Studies : The compound exhibited significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for these cell lines were reported to be as low as 0.01 µM for MCF-7 and 0.03 µM for A549, indicating potent antitumor activity .
The proposed mechanism of action for this compound involves:
- Inhibition of Kinases : It has been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For example, one study found that a related pyrazole derivative inhibited CDK2 with an IC50 of 0.95 nM .
Anti-inflammatory Properties
In addition to its anticancer activity, the compound has demonstrated anti-inflammatory properties:
- Inflammation Models : In vivo models have shown that derivatives similar to this compound can reduce inflammation markers significantly, suggesting potential therapeutic applications in inflammatory diseases .
Other Biological Activities
The compound has also been evaluated for additional biological activities:
- Antimicrobial Activity : Preliminary studies indicate that it possesses antimicrobial properties against several bacterial strains, further expanding its potential therapeutic applications .
Study 1: Synthesis and Evaluation
A recent study focused on synthesizing a series of thiazolo-pyrimidine derivatives and evaluating their biological activities. The synthesized compounds were tested against various cancer cell lines and showed promising results in terms of growth inhibition and induction of apoptosis.
Study 2: Structure-Activity Relationship (SAR)
Another significant study investigated the structure-activity relationship of pyrazole derivatives. It was found that modifications at specific positions on the pyrazole ring significantly influenced the anticancer activity and selectivity towards different cancer types.
Scientific Research Applications
Synthesis and Characterization
The synthesis of thiazolo-pyrimidine derivatives typically involves multicomponent reactions that allow for the efficient assembly of complex structures. For instance, one method includes the reaction of appropriate thiazole and pyrimidine precursors under acidic conditions to yield the desired product with good yields and purity. Characterization techniques such as NMR spectroscopy and mass spectrometry are commonly employed to confirm the structure and purity of the synthesized compounds .
Antimicrobial Activity
Research has demonstrated that thiazolo-pyrimidine derivatives exhibit significant antimicrobial properties. For example, compounds derived from this scaffold have been tested against various bacterial strains and fungi. One study highlighted that certain derivatives showed broad-spectrum antibacterial activity comparable to standard antibiotics . The mechanism of action is believed to involve the inhibition of essential bacterial enzymes or disruption of cell membrane integrity.
Antiviral Properties
In addition to antibacterial effects, some thiazolo-pyrimidines have shown promising antiviral activity. They may inhibit viral replication through interference with viral enzymes or host cell pathways critical for viral life cycles . This potential makes them candidates for further development in antiviral therapies.
Anticancer Activity
Thiazolo-pyrimidine derivatives have also been investigated for their anticancer properties. Studies indicate that these compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators . Specific derivatives have been shown to exhibit cytotoxic effects against human cancer cell lines such as HepG2 (liver carcinoma) and MCF7 (breast cancer) .
Case Studies
Chemical Reactions Analysis
Nucleophilic Additions at the Enaminone System
The exocyclic methylidene group adjacent to the thiazolo[3,2-a]pyrimidine ring enables nucleophilic attack. Reactions with nitrogen nucleophiles (e.g., hydrazines, amines) or carbon nucleophiles (e.g., active methylene compounds) form fused heterocycles or substituted derivatives.
Cyclocondensation with Heterocyclic Amines
The enaminone moiety reacts with amines (e.g., 3-amino-1H- triazole) to yield fused triazolo-pyrimidines.
| Reactant | Conditions | Product | Key Spectral Evidence |
|---|---|---|---|
| 3-Amino-1H- triazole | Glacial acetic acid, reflux | Triazolo[4,3-a]pyrimidines | IR: C=O stretch at 1677 cm; H-NMR δ 8.29–8.48 ppm |
Reactivity of the Carboxamide Group
The N-phenylcarboxamide group at position 6 may undergo hydrolysis or substitution:
| Reaction | Conditions | Outcome |
|---|---|---|
| Acidic hydrolysis | HCl/HO, reflux | Conversion to carboxylic acid |
| Nucleophilic substitution | RNH/DCC, DMAP | Amide exchange (e.g., alkyl/aryl amides) |
Electrophilic Aromatic Substitution
The phenyl groups at positions N-5 and N-phenylcarboxamide are susceptible to nitration or sulfonation:
| Reagent | Conditions | Position | Product |
|---|---|---|---|
| HNO/HSO | 0–5°C | Para | Nitro-substituted aryl derivatives |
Photochemical and Thermal Stability
The conjugated enaminone system may exhibit [2+2] cycloaddition under UV light or isomerize upon heating:
Biological Activity Correlation
Though not directly tested for this compound, analogs with similar scaffolds show:
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Antitumor activity : IC values of 8–12 μM against MCF-7 and HEPG2 cell lines .
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Antimicrobial effects : Inhibition zones of 15–22 mm against S. aureus and E. coli .
Key Mechanistic Insights
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The exocyclic double bond’s E-configuration (confirmed by H-NMR J = 13 Hz ) directs regioselectivity in nucleophilic additions.
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Steric hindrance from the 1-ethyl-5-methylpyrazole group limits reactivity at the thiazole sulfur.
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Electron-withdrawing nitro groups (if introduced) enhance electrophilic substitution rates at the aryl rings.
Comparison with Similar Compounds
Structural Analogues with Aromatic Substituents
Key Compounds :
(E)-2-(4-Chlorophenyl)-N-(4-methylbenzyl)ethenesulfonamide (CAS: 338415-80-8) Structure: Differs by replacing the naphthalen-2-ylmethyl group with a 4-methylbenzyl group.
(E)-N-(4-Fluorophenyl)-2-(4′-methoxyphenyl)ethenesulfonamide (6d) Synthesis: 49% yield via condensation; mp 98–100°C. Spectral Data: HRMS [M+H]+: 308.0703 (theoretical: 307.0678).
(E)-2-(2′-Methoxyphenyl)-N-(4-methoxyphenyl)ethenesulfonamide (6e)
- Synthesis : 65% yield; mp 112–114°C.
- 1H NMR : Distinct aromatic splitting patterns due to methoxy groups at positions 2 and 4 .
Table 1: Physical and Spectral Properties of Aromatic Analogues
| Compound | Yield (%) | Melting Point (°C) | HRMS [M+H]+ (Observed/Theoretical) | Key Substituents |
|---|---|---|---|---|
| Target Compound* | N/A | N/A | N/A | 4-Cl, Naphthalen-2-ylmethyl |
| (E)-N-(4-Fluorophenyl)-2-(4′-methoxy) (6d) | 49 | 98–100 | 308.0703 / 307.0678 | 4-F, 4′-OCH3 |
| (E)-2-(2′-Methoxy)-N-(4-methoxy) (6e) | 65 | 112–114 | 320.0849 / 319.0878 | 2′-OCH3, 4-OCH3 |
Analogues with Complex Heterocyclic Systems
Key Compounds :
(E)-2-(5-Chlorothien-2-yl)-N-{(3S)-1-[(1S)-1-methyl-2-morpholin-4-yl-2-oxoethyl]-2-oxopyrrolidin-3-yl}ethenesulfonamide
- Application : Crystalline Factor Xa inhibitor; mp 163–165°C.
- Significance : The thienyl and morpholinyl groups enhance binding to Factor Xa, demonstrating substituent-driven therapeutic targeting .
(E)-2-(2-Chlorophenyl)-N-[4-(4-chlorophenyl)-5-propyl-1,3-thiazol-2-yl]ethenesulfonamide Bioactivity: IC50 = 26,000 nM; Ki = 4,600 nM against Cdc25B phosphatase.
Table 2: Bioactivity of Heterocyclic Analogues
Substituent Effects on Physicochemical Properties
- Electron-Withdrawing Groups (e.g., Cl, NO2): (E)-N-(4-Methoxy-3-nitrophenyl)-2-(2′,4′,6′-trimethoxyphenyl)ethenesulfonamide (6s):
- mp 172–174°C; nitro group increases polarity and thermal stability . (E)-N-(3-Amino-4-methoxyphenyl)-2-(2′,4′,6′-trimethoxyphenyl)ethenesulfonamide (6t):
- Reduction of nitro to amino group lowers mp to 164–166°C, enhancing solubility .
Hydroxy and Methoxy Groups :
- (E)-N-(3-Hydroxy-4-methoxyphenyl)-2-(2′,4′,6′-trimethoxyphenyl)ethenesulfonamide (6p) :
- mp 148–150°C; hydrogen bonding from -OH improves crystallinity .
Table 3: Impact of Substituents on Melting Points
| Compound | Substituents | Melting Point (°C) |
|---|---|---|
| 6s (Nitro derivative) | 3-NO2, 4-OCH3, 2′,4′,6′-(OCH3)3 | 172–174 |
| 6t (Amino derivative) | 3-NH2, 4-OCH3, 2′,4′,6′-(OCH3)3 | 164–166 |
| 6p (Hydroxy derivative) | 3-OH, 4-OCH3, 2′,4′,6′-(OCH3)3 | 148–150 |
Q & A
Q. Basic Bioactivity Screening
- In vitro assays : Evaluate inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in macrophage models or antiproliferative activity in cancer cell lines (e.g., MTT assay) .
- Dose-response studies : Use concentrations ranging from 1 nM–100 µM to determine IC₅₀ values .
Q. Advanced Mechanistic Studies
- Molecular docking : Map interactions with COX-2 or kinase targets (e.g., EGFR) using software like AutoDock.
- SAR analysis : Modify substituents (e.g., pyrazole ethyl group, phenyl rings) to correlate structural features with activity .
How can contradictory spectral data (e.g., NMR vs. MS) be resolved during characterization?
Q. Data Contradiction Analysis
- Case Example : Discrepancies in molecular ion peaks (MS) vs. NMR integration may arise from impurities or tautomerism.
- Cross-validation : Combine IR (carbonyl stretches at ~1700 cm⁻¹), ¹³C NMR (quaternary carbons at δ 160–180 ppm), and HRMS for unambiguous assignment .
What strategies optimize reaction yields in multi-step syntheses of this compound?
Q. Advanced Reaction Optimization
- Catalyst screening : Compare Pd(PPh₃)₄ vs. CuI for Suzuki-Miyaura couplings; Pd catalysts often provide higher yields (>70%) for aryl-aryl bonds .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance reactivity in condensation steps but may require rigorous drying to avoid hydrolysis .
- Temperature control : Reflux in acetic acid (110°C) for 8–10 hours maximizes cyclization efficiency .
How do substituents on the pyrazole ring influence electronic properties and reactivity?
Q. Structure-Property Relationships
- Electron-withdrawing groups (e.g., -COOEt at position 6) increase electrophilicity of the pyrimidine ring, facilitating nucleophilic attacks .
- Steric effects : Bulky substituents (e.g., 1-ethyl-5-methyl on pyrazole) hinder π-stacking in crystallization but improve metabolic stability .
- Computational modeling : Use DFT (B3LYP/6-31G*) to calculate frontier molecular orbitals (HOMO/LUMO) and predict reactivity .
What analytical techniques validate purity and stability of the compound under storage?
Q. Basic Quality Control
- HPLC : Use C18 columns with acetonitrile/water gradients (detection at 254 nm) to quantify impurities (<0.5%) .
- Stability studies : Monitor degradation over 6 months at 4°C (lyophilized) vs. -20°C (DMSO stock) via LC-MS .
Q. Advanced Degradation Pathway Analysis
- Forced degradation : Expose to heat (60°C), UV light, or acidic/basic conditions to identify breakdown products (e.g., hydrolysis of the carboxamide group) .
How can computational tools aid in predicting pharmacokinetic properties?
Q. ADME Prediction
- Software : SwissADME or pkCSM to estimate logP (~3.5), solubility (LogS ~ -4.5), and CYP450 inhibition .
- Blood-brain barrier permeability : Low penetration predicted due to high polar surface area (>90 Ų) .
What crystallographic challenges arise due to the compound’s non-planar conformation?
Q. Advanced Crystallography
- Disorder modeling : Refine positional disorder in flexible substituents (e.g., ethyl groups) using PART instructions in SHELXL .
- Twinned crystals : Apply HKLF 5 format for data integration in cases of pseudo-merohedral twinning .
How to address low reproducibility in biological assays (e.g., variable IC₅₀ values)?
Q. Troubleshooting Experimental Design
- Standardize protocols : Pre-equilibrate cell culture media and use internal controls (e.g., doxorubicin) in each plate .
- Batch variability : Characterize compound purity for each batch via ¹H NMR and adjust concentrations accordingly .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
